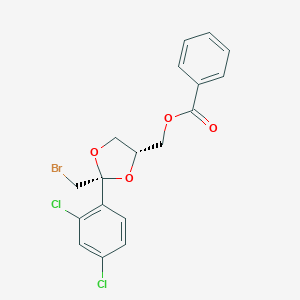

cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C18H15BrCl2O4 and its molecular weight is 446.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate, commonly referred to as cis-BBD, is a chemical compound with significant implications in pharmaceutical applications, particularly as an intermediate in the synthesis of antifungal agents. This article provides an overview of its biological activities, synthesis pathways, and relevant case studies.

- Molecular Formula : C18H15BrCl2O4

- Molecular Weight : 446.12 g/mol

- CAS Number : 61397-56-6

- IUPAC Name : [(2R,4R)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate

Antifungal Properties

cis-BBD has been identified as an important precursor in the synthesis of various antifungal agents such as ketoconazole and itraconazole. These compounds are widely used to treat fungal infections due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

Mechanism of Action :

The antifungal activity of cis-BBD and its derivatives is primarily attributed to their interaction with the fungal cytochrome P450 enzyme system. This interaction disrupts the biosynthesis of ergosterol, leading to increased membrane permeability and ultimately cell death.

Case Studies and Research Findings

-

Synthesis and Activity Evaluation :

A study demonstrated that derivatives synthesized from cis-BBD exhibited potent antifungal activity against various strains of Candida species. The research indicated that modifications in the substituents on the dioxolane ring could enhance antifungal efficacy. The study utilized in vitro assays to evaluate minimum inhibitory concentrations (MICs) against Candida albicans and other pathogenic fungi . -

Comparative Analysis with Other Antifungals :

In comparative studies, cis-BBD derivatives were found to be more effective than traditional antifungals like fluconazole in certain cases. This was attributed to their unique structural features that allow for better penetration into fungal cells .

Data Tables

| Compound Name | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| cis-BBD | Antifungal | 1 - 8 | |

| Ketoconazole | Antifungal | 0.5 - 4 | |

| Itraconazole | Antifungal | 0.25 - 2 |

Synthesis Pathways

The synthesis of cis-BBD typically involves several steps:

- Formation of Dioxolane Ring : The initial step involves the reaction of a dichlorophenyl compound with bromomethyl derivatives under acidic conditions.

- Esters Formation : The dioxolane intermediate is then reacted with benzoic acid derivatives to form the final ester product.

Safety and Handling

While specific safety data for cis-BBD is limited, compounds with similar structures often require careful handling due to potential toxicity and environmental hazards. Standard laboratory safety protocols should be followed when working with this compound.

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

Pesticide and Herbicide Development

This compound is instrumental in the formulation of pesticides and herbicides. Its unique chemical structure allows for the development of effective pest control solutions that minimize environmental impact. Research has shown that derivatives of this compound can enhance the efficacy of traditional agrochemicals while reducing toxicity to non-target organisms .

Pharmaceuticals

Intermediate in Drug Synthesis

In the pharmaceutical sector, cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate serves as an intermediate in synthesizing various pharmaceutical agents. It has been particularly noted for its role in the synthesis of antifungal medications, including azoles like terconazole and itraconazole . The compound's ability to facilitate complex chemical reactions enhances the efficiency of drug development processes.

Material Science

Polymer Formulations

The compound is also utilized in material science, specifically in improving the durability and performance of polymers. Its incorporation into coatings and adhesives results in materials with enhanced mechanical properties and resistance to environmental degradation. Studies indicate that polymers modified with this compound exhibit superior adhesion and flexibility compared to unmodified counterparts .

Biochemistry

Biochemical Assays

In biochemistry, this compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate complex biochemical processes, contributing to a better understanding of cellular functions and disease mechanisms .

Environmental Science

Pollutant Degradation Studies

The compound plays a significant role in environmental science by aiding studies on pollutant degradation. It is involved in developing remediation strategies for contaminated environments. Research has demonstrated that compounds like this compound can facilitate the breakdown of harmful pollutants, thus contributing to environmental restoration efforts .

Summary Table of Applications

| Field | Application Description |

|---|---|

| Agricultural Chemistry | Development of pesticides and herbicides |

| Pharmaceuticals | Intermediate in antifungal drug synthesis |

| Material Science | Improvement of polymer formulations |

| Biochemistry | Utilization in biochemical assays |

| Environmental Science | Studies on pollutant degradation and remediation strategies |

Eigenschaften

IUPAC Name |

[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrCl2O4/c19-11-18(15-7-6-13(20)8-16(15)21)24-10-14(25-18)9-23-17(22)12-4-2-1-3-5-12/h1-8,14H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUPOIXSQGXRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrCl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61397-56-6 |

Source

|

| Record name | cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.